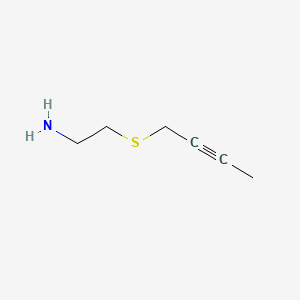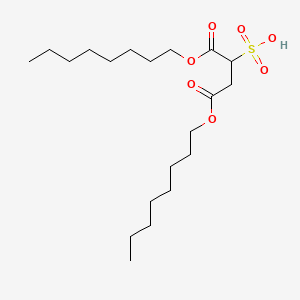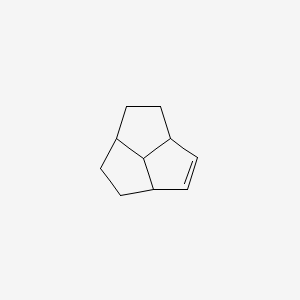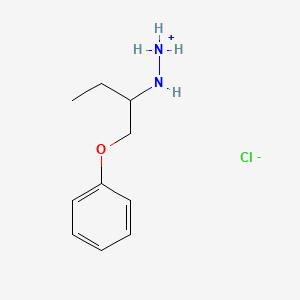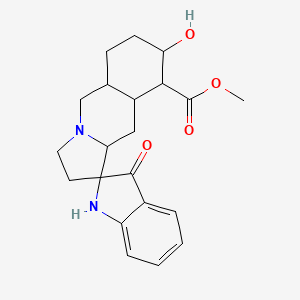
Yohimbine pseudoindoxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yohimbine pseudoindoxyl is a derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. Yohimbine has been widely studied for its pharmacological properties, including its use as an aphrodisiac and treatment for erectile dysfunction. This compound, however, is a more specialized compound with unique chemical and biological properties that have garnered interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of yohimbine pseudoindoxyl typically involves the modification of yohimbine through specific chemical reactions. One common method includes the oxidation of yohimbine using sodium peroxodisulfate in a methanol-water mixture. This reaction proceeds through the formation of a 3H-indole intermediate, which then undergoes further transformations depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Yohimbine pseudoindoxyl undergoes various chemical reactions, including:
Oxidation: As mentioned, yohimbine can be oxidized to form this compound using sodium peroxodisulfate.
Reduction: Reduction reactions can revert this compound back to its parent compound, yohimbine.
Substitution: Substitution reactions can introduce different functional groups to the indole ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Sodium peroxodisulfate in methanol-water mixture.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Yohimbine.
Substitution: Various substituted yohimbine derivatives.
Wissenschaftliche Forschungsanwendungen
Yohimbine pseudoindoxyl has several scientific research applications:
Chemistry: Used as a model compound to study indole alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its interactions with DNA and potential as a DNA-targeted therapeutic.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialized pharmaceuticals and research chemicals.
Wirkmechanismus
Yohimbine pseudoindoxyl exerts its effects primarily through the modulation of alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is similar to that of yohimbine but with potentially different pharmacokinetic properties . Additionally, this compound has been shown to interact with DNA, suggesting a potential role in gene regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Yohimbine: The parent compound, known for its use in treating erectile dysfunction and as an aphrodisiac.
Corynanthine: A diastereoisomer of yohimbine with similar alpha-2 adrenergic blocking activity.
Reserpine: Another indole alkaloid with similar chemical structure and pharmacological effects.
Uniqueness: Yohimbine pseudoindoxyl is unique due to its specific chemical modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with DNA and modulate gene expression sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6872-98-6 |
|---|---|
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl 8'-hydroxy-3-oxospiro[1H-indole-2,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-20(26)18-14-10-17-21(19(25)13-4-2-3-5-15(13)22-21)8-9-23(17)11-12(14)6-7-16(18)24/h2-5,12,14,16-18,22,24H,6-11H2,1H3 |
InChI-Schlüssel |
NBAZMEJNJWJAPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C(=O)C5=CC=CC=C5N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


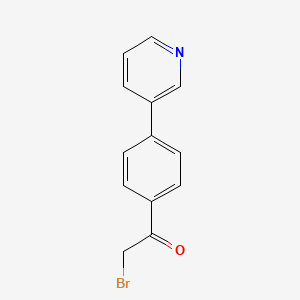
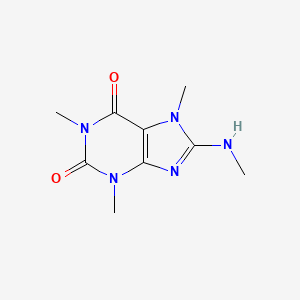
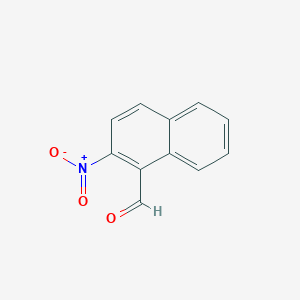
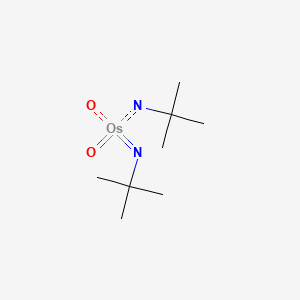

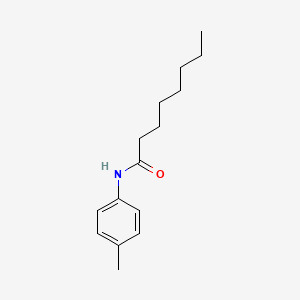
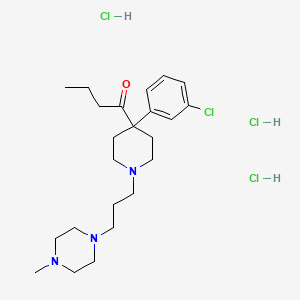
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
